molecular formula C13H11ClN2O B12968350 3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline

3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline

Cat. No.: B12968350
M. Wt: 246.69 g/mol
InChI Key: XHUQYHLGKJZYCD-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of a chlorine atom at the 3rd position and a methoxy group at the 8th position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a nucleophilic substitution reaction, followed by cyclization and chlorination steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace the chlorine or methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents.

Scientific Research Applications

3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methoxybenzoic acid
  • 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Uniqueness

3-Chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline is unique due to its specific substitution pattern on the cinnoline ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

3-chloro-8-methoxy-5,6-dihydrobenzo[h]cinnoline

InChI

InChI=1S/C13H11ClN2O/c1-17-10-4-5-11-8(6-10)2-3-9-7-12(14)15-16-13(9)11/h4-7H,2-3H2,1H3

InChI Key

XHUQYHLGKJZYCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=NN=C(C=C3CC2)Cl

Origin of Product

United States

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